1,3-Dibromo-5-(trifluoromethoxy)benzene
Overview
Description
1,3-Dibromo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula Br2C6H3OCF3 . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of 1,3-Dibromo-5-(trifluoromethoxy)benzene can be achieved from Methanol, 1,1,1-trifluoro-, silver (1+) salt (1:1), and 3,5-Dibromoaniline .Molecular Structure Analysis
The linear formula of 1,3-Dibromo-5-(trifluoromethoxy)benzene is Br2C6H3OCF3 . The molecular weight is 319.90 . The SMILES string representation is FC(F)(F)Oc1cc(Br)cc(Br)c1 .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene, a related compound, undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical And Chemical Properties Analysis
1,3-Dibromo-5-(trifluoromethoxy)benzene is a liquid at 20 degrees Celsius . It has a boiling point of 83-85 °C/20 mmHg . The refractive index is n20/D 1.508 (lit.) .Scientific Research Applications
Organometallic Synthesis
1,3-Dibromo-5-(trifluoromethoxy)benzene has been utilized in the field of organometallic chemistry. For example, it serves as a starting material for the synthesis of various organometallic compounds. In a study by Porwisiak and Schlosser (1996), 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, was used to prepare synthetically useful reactions with organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Synthesis of Arynes
This compound plays a role in the synthesis of arynes, which are intermediates in organic synthesis. Schlosser and Castagnetti (2001) demonstrated the use of related trifluoromethoxybenzenes in generating arynes that can be further reacted to produce various organic compounds (Schlosser & Castagnetti, 2001).
Crystallography and Molecular Interactions
In crystallography, dibromo-bis(trifluoromethoxy)benzene derivatives have been studied to understand molecular interactions. A study by Manfroni et al. (2021) on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, which are structurally related, revealed insights into molecular packing interactions such as C–Br...π(arene) and Br...Br interactions (Manfroni et al., 2021).
Electromagnetic Studies
Compounds structurally related to 1,3-dibromo-5-(trifluoromethoxy)benzene have been used in electromagnetic studies. Fink et al. (1997) synthesized and characterized new compounds including 1,3-dibromo-5-(ferrocenylethynyl)benzene, analyzing their electrochemical properties and revealing insights into electron processes (Fink et al., 1997).
Organic Synthesis
Additionally, derivatives of 1,3-dibromo-5-(trifluoromethoxy)benzene find applications in various organic synthesis processes. For instance, We (2015) reported on the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an important intermediate in organic synthesis that can be used in pharmaceutical and pesticide preparations (We, 2015).
Synthesis of PolymersThe compound is also instrumental in synthesizing novel polymers. Banerjee et al. (200
- utilized a trifluoromethyl-activated trifluoro monomer, derived from a reaction involving 1,3,5-tribromobenzene (structurally similar to 1,3-dibromo-5-(trifluoromethoxy)benzene), for the synthesis of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and excellent thermal stability, demonstrating the compound's utility in advanced material synthesis (Banerjee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHOUWWEEAOCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375605 | |
Record name | 1,3-Dibromo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-(trifluoromethoxy)benzene | |
CAS RN |
207226-31-1 | |
Record name | 1,3-Dibromo-5-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-5-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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